N-(oxan-4-yl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide
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Overview
Description
N-(oxan-4-yl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of oxan-4-ylamine with 2-(trifluoromethyl)pyridine-4-carboxylic acid under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-(oxan-4-yl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2-(trifluoromethyl)pyridin-4-yl)-1H-pyrazole-4-carboxamide: Shares the trifluoromethyl and pyridine moieties but differs in the ring structure.
N-(oxan-4-yl)-3-(trifluoromethyl)phenylmethanamine: Similar oxan-4-yl and trifluoromethyl groups but with a different aromatic ring.
Uniqueness
N-(oxan-4-yl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(oxan-4-yl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O3/c16-15(17,18)13-7-11(1-4-19-13)24-12-8-21(9-12)14(22)20-10-2-5-23-6-3-10/h1,4,7,10,12H,2-3,5-6,8-9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQRQNLUSRCODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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